molecular formula C22H22N2O B6452454 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 2640829-29-2

2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one

Cat. No. B6452454
CAS RN: 2640829-29-2
M. Wt: 330.4 g/mol
InChI Key: SQWGQTZSWGHWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one, also known as 6-phenyl-2-azaspiro[3.3]heptan-2-one, is a heterocyclic compound that is widely studied due to its potential applications in medicinal chemistry. It is a bicyclic compound with a five-membered ring containing nitrogen and oxygen atoms, and a six-membered ring containing only carbon atoms. This compound has been used in a variety of scientific research applications, including as a molecular probe for studying the structure and function of proteins.3]heptan-2-one, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one has been used in a variety of scientific research applications. It has been used as a molecular probe for studying the structure and function of proteins, such as the enzyme caspase-3. It has also been used to study the binding of small molecules to proteins, such as the binding of the antidiabetic drug metformin to the enzyme glucokinase. In addition, it has been used to study the interactions between proteins and other molecules, such as the interactions between proteins and DNA.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one is not yet fully understood. However, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. Hydrogen bonding occurs when the compound forms hydrogen bonds with amino acid residues in the protein, while hydrophobic interactions occur when the compound interacts with hydrophobic regions of the protein. These interactions allow the compound to bind to the protein and modulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one are not yet fully understood. However, it is believed to modulate the activity of proteins by binding to them and altering their structure and function. This can have a variety of effects on the biochemical and physiological processes in which the protein is involved. For example, it has been shown to inhibit the activity of the enzyme caspase-3, which is involved in apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one in lab experiments is that it is relatively easy to synthesize and is relatively stable. This makes it ideal for use in experiments where the compound needs to be stored for long periods of time. However, one of the main limitations of using this compound is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one. These include further research into the mechanism of action of the compound, as well as studies into its potential therapeutic applications. In addition, further research could be conducted into the synthesis of derivatives of the compound that may have improved properties, such as increased solubility in water or increased stability. Finally, further research could be conducted into the use of the compound as a molecular probe for studying the structure and function of proteins.

Synthesis Methods

2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one can be synthesized by a two-step process that involves the condensation of 1-benzyl-3-indolecarboxaldehyde with ethyl acetoacetate, followed by the cyclization of the resulting 1-benzyl-2-(1H-indol-3-yl)-1-{2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-yl}ethan-1-one. The first step involves the reaction of 1-benzyl-3-indolecarboxaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through an aldol condensation mechanism to form 1-benzyl-2-(1H-indol-3-yl)-1-{2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-yl}ethan-1-one. The second step involves the cyclization of the product of the first step in the presence of an acid catalyst to form 2-(1H-indol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-onezaspiro[3.3]heptan-2-one.

properties

IUPAC Name

2-(1H-indol-3-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-21(10-17-13-23-20-9-5-4-8-19(17)20)24-14-22(15-24)11-18(12-22)16-6-2-1-3-7-16/h1-9,13,18,23H,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWGQTZSWGHWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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